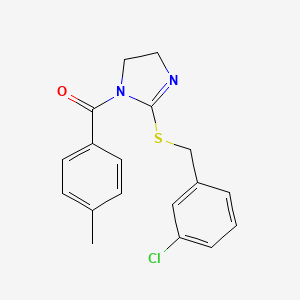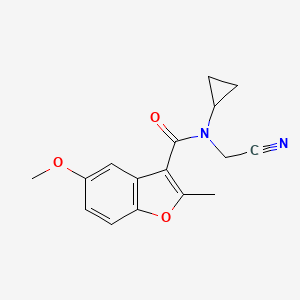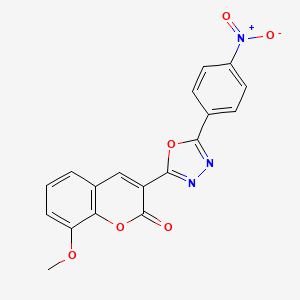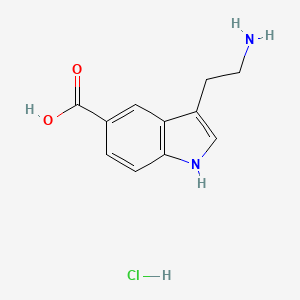![molecular formula C11H10F3N5S2 B2787650 4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol CAS No. 865659-97-8](/img/structure/B2787650.png)
4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol" is an organic compound that features prominently in various fields of scientific research due to its unique structural attributes. This molecule is characterized by the combination of several heterocyclic rings and functional groups, making it an attractive candidate for diverse applications, particularly in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of "4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol" involves multi-step organic synthesis. Here's a generalized outline:
Starting Materials: : Key starting materials might include ethyl derivatives, trifluoromethyl-substituted pyrazole, and triazole-based precursors.
Reactions
Formation of Pyrazole Ring: Utilizing methods like cycloaddition reactions or condensation of appropriate nitriles with hydrazines.
Synthesis of Thieno Ring: Typically involves sulfur incorporation via thiation reactions.
Formation of Triazole Ring: Commonly through cyclization reactions involving azide or diazotization procedures.
Reaction Conditions: : The reactions are typically performed under controlled temperatures and inert atmospheres (like nitrogen or argon) to prevent oxidation.
Industrial Production Methods
Industrial synthesis might scale up these reactions using more efficient catalysts and continuous flow techniques to ensure high yields and purity. Such methods would also focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially on the sulfur atom, forming sulfoxides or sulfones.
Reduction: : Can be reduced to yield various thiol derivatives.
Substitution: : Likely to undergo electrophilic or nucleophilic substitution on different ring systems.
Common Reagents and Conditions
Oxidation: : Using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Employing halogenating agents or nucleophiles like amines and alkoxides under appropriate conditions.
Major Products
Oxidation: : Sulfoxides, sulfones
Reduction: : Thiol derivatives
Substitution: : Various substituted thieno-pyrazole-triazole derivatives
Scientific Research Applications
"4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol" finds application across various scientific disciplines:
Chemistry: : Useful as a building block in the synthesis of more complex molecules.
Biology: : Employed in the study of enzyme inhibition and protein interactions.
Medicine: : Potential therapeutic agent, explored for antiviral, anticancer, and anti-inflammatory properties.
Industry: : Utilized in the development of novel materials, including polymers with unique properties.
Mechanism of Action
The mechanism of action for this compound involves interaction with specific molecular targets, often proteins or enzymes, which it binds to, inhibiting or modulating their activity. This can lead to various biological effects, depending on the target pathways involved:
Binding Sites: : Likely interacts with active sites on enzymes or receptor proteins.
Pathways: : May affect signaling pathways related to cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Comparing "4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol" with similar compounds, we can highlight its unique trifluoromethyl group and combination of multiple ring systems:
Similar Compounds
4-ethyl-5-[1-methyl-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol
5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol
4-ethyl-5-[1-methyl-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol
Its uniqueness lies in the distinct physicochemical properties imparted by the trifluoromethyl group, which can influence factors like bioavailability, metabolic stability, and overall pharmacokinetic profile. These features make it a compound of interest for further research and development.
Properties
IUPAC Name |
4-ethyl-3-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5S2/c1-3-19-8(15-16-10(19)20)6-4-5-7(11(12,13)14)17-18(2)9(5)21-6/h4H,3H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPGBLUZXBKNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC3=C(S2)N(N=C3C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propionic acid](/img/structure/B2787574.png)
![2-(benzylsulfanyl)-1-{4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2787575.png)
![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2787577.png)



![1-[2-(Dimethoxymethyl)-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2787583.png)
![tert-Butyl 4-amino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2787584.png)




